4,5-Dibromo-2-fluorobenzoyl chloride
Overview
Description
4,5-Dibromo-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at the 4 and 5 positions and a fluorine atom at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method involves the bromination of 2-fluorobenzoyl chloride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-fluorobenzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives such as amides, esters, and thioesters.
Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4,5-Dibromo-2-fluorobenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds and radiographic opaques.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-fluorobenzoyl chloride in chemical reactions involves the electrophilic nature of the carbonyl carbon, which is activated by the electron-withdrawing effects of the bromine and fluorine substituents. This makes the compound highly reactive towards nucleophiles, facilitating substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoyl chloride: Similar structure but with only one bromine atom.
2,4-Difluorobenzoyl chloride: Contains two fluorine atoms instead of bromine.
4,5-Dibromo-2-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4,5-Dibromo-2-fluorobenzoyl chloride is unique due to the combination of bromine and fluorine substituents, which impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
4,5-dibromo-2-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-4-1-3(7(10)12)6(11)2-5(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVXMFRWKVKJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280090 | |
Record name | Benzoyl chloride, 4,5-dibromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803837-33-3 | |
Record name | Benzoyl chloride, 4,5-dibromo-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803837-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 4,5-dibromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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